

# (Rac)-MGV354: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-MGV354 |           |
| Cat. No.:            | B12425834    | Get Quote |

(Rac)-MGV354 is a potent, racemic small molecule activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and key experimental data, tailored for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Properties**

**(Rac)-MGV354** is the racemic mixture of the two enantiomers of MGV354. Its chemical structure and fundamental properties are summarized below.



| Property          | Value                                                                                                                                                                                   | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (Rac)-1-(6-(3-((4-(1-<br>(cyclopropanecarbonyl)piperidi<br>n-4-yl)-2-<br>methylphenyl)amino)-2,3-<br>dihydro-1H-inden-4-yl)pyridin-<br>2-yl)-5-methyl-1H-pyrazole-4-<br>carboxylic acid | [1]       |
| Molecular Formula | C35H37N5O3                                                                                                                                                                              | [2][3]    |
| Molecular Weight  | 575.7 g/mol                                                                                                                                                                             | [2][3]    |
| CAS Number        | 1852495-86-3                                                                                                                                                                            | [2][3]    |
| Appearance        | Solid                                                                                                                                                                                   | [3]       |
| Solubility        | DMSO                                                                                                                                                                                    | [2]       |

### **Synthesis**

The synthesis of the enantiomerically pure (S)-MGV354 has been reported by Ehara et al. in the Journal of Medicinal Chemistry. As **(Rac)-MGV354** is the racemic mixture, a non-stereoselective variation of this synthesis or a separate racemic synthesis would be employed. The synthesis involves a multi-step sequence culminating in the coupling of key intermediates.

Note: The detailed, step-by-step synthesis protocol for (S)-MGV354 is available in the supporting information of the cited publication. Researchers should refer to this for precise experimental conditions, reagent quantities, and purification methods.[1]

# Mechanism of Action: Activation of Soluble Guanylate Cyclase

(Rac)-MGV354 functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.







Under normal physiological conditions, NO binds to the ferrous (Fe<sup>2+</sup>) heme group of sGC, triggering a conformational change that activates the enzyme to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in disease states associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe<sup>3+</sup>) state, rendering sGC insensitive to NO.

MGV354 exhibits a preference for this oxidized, heme-free form of sGC. By binding to the enzyme, it allosterically induces a conformational change that restores its catalytic activity, leading to increased cGMP production even in the absence of NO. This makes (Rac)-MGV354 a promising therapeutic agent for conditions characterized by impaired NO signaling.





Click to download full resolution via product page

Figure 1. Mechanism of sGC activation by (Rac)-MGV354.

## **Biological Activity and Pharmacological Data**



The biological activity of MGV354 has been characterized through various in vitro and in vivo studies.

#### **In Vitro Potency**

The potency of MGV354 as an sGC activator has been determined in different cell lines.

| Cell Line | EC50 (nM) | Reference |
|-----------|-----------|-----------|
| СНО       | <0.5      | [2][3]    |
| GTM-3 E   | 5         | [2][3]    |

### **Binding Affinity to sGC**

Binding studies have demonstrated that MGV354 preferentially binds to the oxidized form of sGC.

| sGC State | Kd (μM) | Bmax | Reference |
|-----------|---------|------|-----------|
| Oxidized  | 0.49    | 4340 | [4]       |
| Reduced   | 0.15    | 630  | [4]       |

These data indicate a 7-fold greater maximal binding (Bmax) to the oxidized sGC compared to the reduced form.[4]

#### **Preclinical and Clinical Development**

(Rac)-MGV354 was investigated as a potential topical treatment for glaucoma due to its ability to lower intraocular pressure (IOP) in preclinical models.[4][5] A clinical trial (NCT02743780) was conducted to evaluate its safety, tolerability, and efficacy in patients with ocular hypertension or glaucoma.[6] While the compound demonstrated a good safety profile, it did not show a statistically significant effect in lowering IOP in humans compared to the vehicle.[7] Subsequent research has focused on understanding the metabolic differences between preclinical species and humans to explain this discrepancy.



## Key Experimental Protocols sGC Binding Assay (Affinity Selection-Mass Spectrometry)

This protocol outlines the method used to determine the binding affinity of MGV354 to soluble guanylate cyclase.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. [(4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(Rac)-MGV354: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425834#rac-mgv354-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com